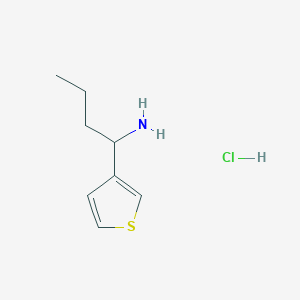

1-(Thiophen-3-yl)butan-1-amine hydrochloride

Overview

Description

Molecular Structure Analysis

The molecular structure of 1-(Thiophen-3-yl)butan-1-amine hydrochloride consists of a butan-1-amine chain attached to a thiophene ring. The exact structure is not provided in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated the use of related thiophene compounds in synthesizing complex molecules, indicating the versatility of thiophene derivatives in organic synthesis. For example, the acylation of thiophene with trichloro-3-butenoyl chloride led to derivatives that further react with amines, showcasing the compound's role in creating structurally diverse chemical libraries. This process is critical for generating new compounds with potential applications in drug development and materials science (Potkin, Petkevich, & Kurman, 2010).

Electrochromic Devices

The development of electrochromic devices using thiophene derivatives signifies an important application in smart materials. A study highlighted the synthesis of a polymer precursor that, when copolymerized, resulted in materials capable of displaying multiple colors, thus enhancing the functionality of electrochromic devices. This application is pivotal for the development of smart windows, displays, and energy-efficient coatings (Yagmur, Ak, & Bayrakçeken, 2013).

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives have been explored for their pharmacological activities. For instance, novel Mannich base derivatives of thiophene have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities, indicating the potential of thiophene compounds in therapeutic applications (Gopi & Dhanaraju, 2018).

Material Science

The use of thiophene-based compounds in material science, particularly in constructing electrochromic devices and conducting polymers, showcases their significance in fabricating materials with desired electrical and optical properties. These applications are crucial for advancing technologies in electronics and energy storage (Mo, Zhou, Ma, & Xu, 2015).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333+P313) .

properties

IUPAC Name |

1-thiophen-3-ylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-2-3-8(9)7-4-5-10-6-7;/h4-6,8H,2-3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUSHMRWCRISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-3-yl)butan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

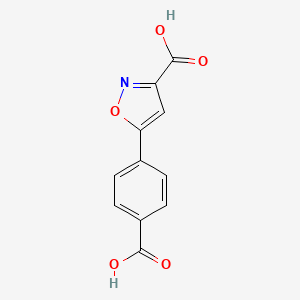

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)

![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)